molecular formula C16H16N2O2 B2701539 N-benzyl-N'-(4-methylphenyl)ethanediamide CAS No. 357268-31-6

N-benzyl-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2701539
CAS No.: 357268-31-6
M. Wt: 268.316
InChI Key: GBUXNROKSSRFKQ-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
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Biological Activity

N-benzyl-N'-(4-methylphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structure:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}
  • Molecular Weight : 256.35 g/mol

The compound features a benzyl group and a 4-methylphenyl moiety connected via an ethanediamide framework, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxic Effects : Research has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity and affecting cellular functions.
  • Receptor Modulation : It is hypothesized that this compound can bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving modulation of the NF-kB pathway.
  • Cytotoxicity in Cancer Models : this compound was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects and warranting further investigation into its anticancer mechanisms.

Properties

IUPAC Name

N-benzyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXNROKSSRFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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